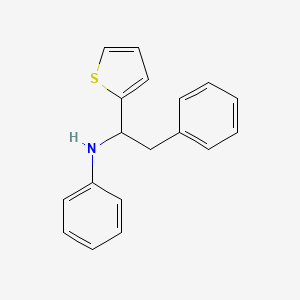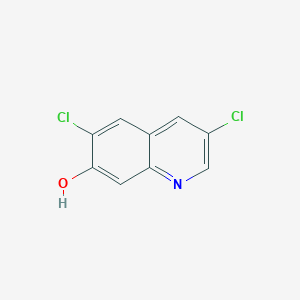
Sodium 5-fluoro-2-nitrophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-fluoro-2-nitrophenolate is an organic compound that belongs to the class of nitrophenolates It is characterized by the presence of a nitro group (-NO2) and a fluorine atom (-F) attached to a phenolate ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-nitrophenolate typically involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate. This intermediate is then converted into 2-fluoro-4-nitrophenol through acid neutralization . The process is relatively straightforward and can be carried out with or without a catalyst.
Industrial Production Methods: For industrial production, the method involves the reaction of 2,4-difluoronitrobenzene as a raw material. The reaction is carried out under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly, avoiding the use of hazardous nitrite and ester compounds .
化学反应分析
Types of Reactions: Sodium 5-fluoro-2-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group, forming 5-fluoro-2-aminophenolate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-fluoro-2-aminophenolate.
Substitution: Formation of various substituted phenolates depending on the nucleophile used
科学研究应用
Sodium 5-fluoro-2-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Acts as a biostimulant in plant growth, enhancing yield and stress resistance.
Industry: Used in the treatment of high-salt and high-nitrogen wastewater, aiding in biological denitrification processes
作用机制
The mechanism of action of Sodium 5-fluoro-2-nitrophenolate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound affects cation channels (Ca2+, K+, and Na+) by inhibiting the activity of the enzyme tyrosine phosphatase.
Pathways Involved: It influences the efficiency of the photosynthetic apparatus, growth, and development in plants, leading to improved biomass accumulation and yield parameters.
相似化合物的比较
- Sodium para-nitrophenolate
- Sodium ortho-nitrophenolate
- Sodium 5-nitroguaiacolate
Comparison: Sodium 5-fluoro-2-nitrophenolate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. Compared to other nitrophenolates, it exhibits enhanced biological activity and potential for diverse applications .
属性
分子式 |
C6H3FNNaO3 |
|---|---|
分子量 |
179.08 g/mol |
IUPAC 名称 |
sodium;5-fluoro-2-nitrophenolate |
InChI |
InChI=1S/C6H4FNO3.Na/c7-4-1-2-5(8(10)11)6(9)3-4;/h1-3,9H;/q;+1/p-1 |
InChI 键 |
LICGURHJSQKYAB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)



![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)






